1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride

Description

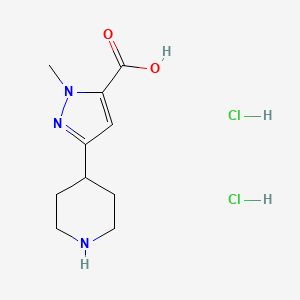

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride is a bicyclic organic compound featuring a pyrazole core substituted with a piperidine ring at position 3 and a carboxylic acid group at position 5. Its molecular formula is C₇H₁₂Cl₂N₃O₂, with a molecular weight of 227.76 g/mol . The compound is cataloged under CAS-like identifiers such as EN300-20867383 and is part of Enamine Ltd’s building blocks for medicinal chemistry research . While comprehensive safety data are unavailable, it is classified among carboxylic acids, piperidines, and pyrazoles, suggesting applications in drug discovery and chemical synthesis .

Properties

IUPAC Name |

2-methyl-5-piperidin-4-ylpyrazole-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7;;/h6-7,11H,2-5H2,1H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIFUDUAAYBPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNCC2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126162-16-9 | |

| Record name | 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride involves several steps. One common synthetic route includes the formation of the piperidine ring through acid-mediated alkyne functionalization with enamine formation, followed by reduction to generate the piperidine structure . Industrial production methods often utilize heterogeneous cobalt catalysts based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity .

Chemical Reactions Analysis

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride is primarily investigated for its potential as a pharmacological agent. Its structural features make it a candidate for the development of drugs targeting various biological pathways.

Targeted Protein Degradation

This compound is being explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative molecules designed to selectively degrade proteins involved in disease processes. The incorporation of rigid linkers, such as those found in this compound, may enhance the efficacy of PROTACs by optimizing their three-dimensional orientation and improving drug-like properties .

Anticancer Research

Studies have indicated that compounds similar to this compound can exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and survival. The piperidine moiety is known to interact with various biological targets, potentially leading to novel anticancer agents .

Case Study 1: Development of PROTACs

In a study focusing on targeted protein degradation, researchers utilized this compound as a building block for synthesizing PROTACs. The results demonstrated enhanced degradation of target proteins compared to traditional small molecules, indicating the compound's potential utility in therapeutic applications .

Case Study 2: Anticancer Activity

Another research initiative explored the anticancer properties of related pyrazole derivatives, where compounds featuring piperidine structures showed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ in substituent positions, heterocyclic rings, or functional groups. Below is a systematic comparison:

Table 1: Structural and Physicochemical Properties of Analogs

Key Observations

Substituent Position and Ring Type: The target compound contains a piperidin-4-yl group (a saturated 6-membered ring with one nitrogen), which enhances conformational flexibility and basicity compared to aromatic pyridin-4-yl analogs . The pyridin-4-yl analog replaces piperidine with a pyridine ring, introducing aromaticity and reduced basicity, which may affect receptor binding .

Biological Implications :

- Piperidine and piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The piperidin-4-yl group in the target compound may offer advantages in neuropharmacology over pyridine-based analogs .

- The 95% purity of the piperidin-3-yl analog suggests its utility in high-precision biochemical assays, though its pharmacological profile remains uncharacterized .

Biological Activity

1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride, known by its CAS number 2126162-16-9, is a synthetic organic compound with significant biological activity. This compound belongs to the class of pyrazole derivatives and has garnered attention in medicinal chemistry for its potential therapeutic applications.

- Molecular Formula : C10H17Cl2N3O2

- Molecular Weight : 282.17 g/mol

- Appearance : Powder

- Storage Temperature : Room Temperature

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological properties.

Research indicates that this compound acts as a modulator of specific receptors in the central nervous system (CNS). Its structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Pharmacological Studies

- Antidepressant Effects : In animal models, this compound has shown promising antidepressant-like effects. A study published in the Journal of Medicinal Chemistry demonstrated that administration led to significant reductions in depressive behaviors in rodents .

- Anxiolytic Properties : The compound also exhibited anxiolytic properties in behavioral tests, suggesting its potential use in treating anxiety disorders. The mechanism appears to involve modulation of GABAergic activity, which is critical for anxiety regulation .

- Neuroprotective Effects : Preliminary studies have suggested that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It was found to reduce oxidative stress markers in neuronal cultures, indicating a protective effect against neuronal damage .

Example Case Study

In a comparative study involving various pyrazole derivatives, researchers found that compounds with similar structural features to this compound displayed significant efficacy in preclinical models for depression and anxiety. The study highlighted the importance of the piperidine ring in enhancing bioactivity and receptor affinity .

Data Table: Summary of Biological Activities

Q & A

Q. How can hybrid experimental-computational approaches elucidate mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.